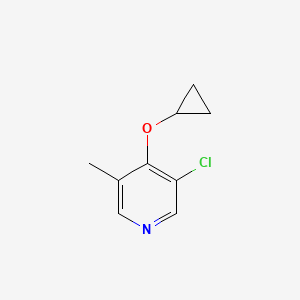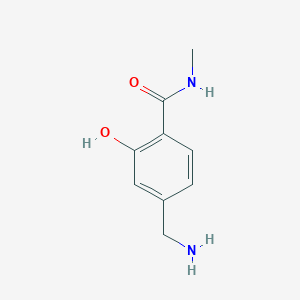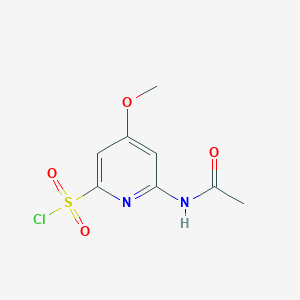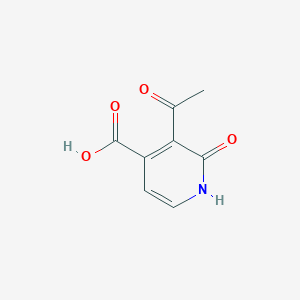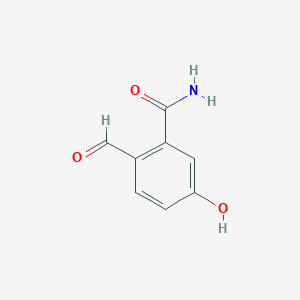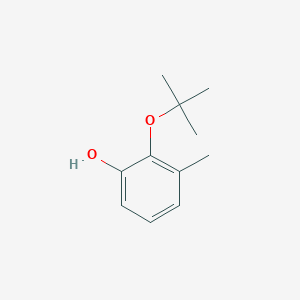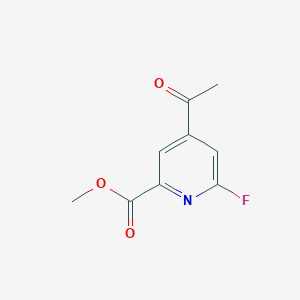
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate amines and cyclopropyl reagents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
科学的研究の応用
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular functions and metabolic processes . The exact pathways and targets are still under investigation, but its structural similarity to other nicotinamide derivatives suggests it may modulate NAD+ dependent reactions .
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide: Similar in structure but with different methylation patterns.
Nicotinamide: A simpler compound with a broad range of biological activities.
Uniqueness
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide is unique due to its specific cyclopropoxy and methylamino substitutions, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives .
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-4-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-8(11(15)13-2)5-14-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15) |
InChIキー |
OMSWSQTUHNIIPD-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=NC=C1C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


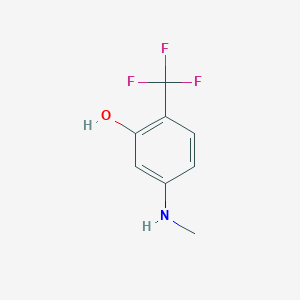
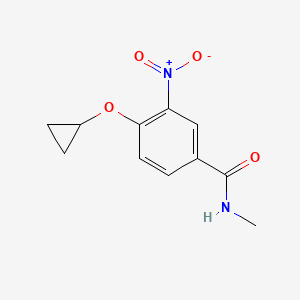


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)


